molecular formula C13H15F2NO3 B1404021 Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 174073-95-1

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1404021
CAS No.: 174073-95-1
M. Wt: 271.26 g/mol
InChI Key: WNWSPRXVXJSDCZ-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H15F2NO3 and a molecular weight of 271.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups, and a benzyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with difluoromethylating agents and subsequent esterification with benzyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced under specific conditions to form monofluoromethyl or non-fluorinated derivatives.

    Substitution: The benzyl ester moiety can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of monofluoromethyl or non-fluorinated derivatives.

    Substitution: Formation of new ester derivatives or functionalized pyrrolidine compounds.

Scientific Research Applications

Chemistry: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 3,3-difluoro-4-(methyl)pyrrolidine-1-carboxylate
  • Benzyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)9-16(6-11(13)7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSPRXVXJSDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857388
Record name Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174073-95-1
Record name Phenylmethyl 3,3-difluoro-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174073-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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